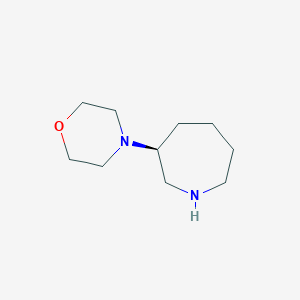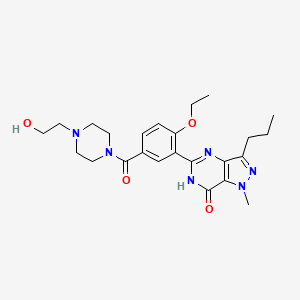
Hydroxycarbodenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxycarbodenafil is a chemical compound that is an analogue of carbodenafil. It was detected in a dietary supplement in China in 2020. This compound features a hydroxyethyl group instead of an ethyl group on the piperazine ring compared to carbodenafil . This compound is known for its inhibitory activity against phosphodiesterase type 5 (PDE5), making it a subject of interest in pharmaceutical research .
Métodos De Preparación
The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound contains an amide bond, which suggests the use of amide coupling reactions . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity.
Análisis De Reacciones Químicas
Hydroxycarbodenafil undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to a structure similar to carbodenafil.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydroxycarbodenafil has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and characterization of PDE5 inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways involving PDE5.
Industry: It may be used in the development of dietary supplements and pharmaceuticals.
Mecanismo De Acción
Hydroxycarbodenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of other PDE5 inhibitors like sildenafil .
Comparación Con Compuestos Similares
Hydroxycarbodenafil is similar to other PDE5 inhibitors such as:
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil has a similar mechanism of action but differs in its chemical structure.
Tadalafil: Another PDE5 inhibitor with a longer duration of action compared to sildenafil.
Vardenafil: Similar to sildenafil but with slight differences in its pharmacokinetic profile.
This compound is unique due to the presence of the hydroxyethyl group on the piperazine ring, which may confer different pharmacological properties compared to other PDE5 inhibitors .
Propiedades
Fórmula molecular |
C24H32N6O4 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O4/c1-4-6-18-20-21(28(3)27-18)23(32)26-22(25-20)17-15-16(7-8-19(17)34-5-2)24(33)30-11-9-29(10-12-30)13-14-31/h7-8,15,31H,4-6,9-14H2,1-3H3,(H,25,26,32) |
Clave InChI |
BKATXTHEZOCJKS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CCO)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



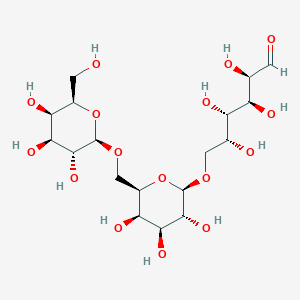
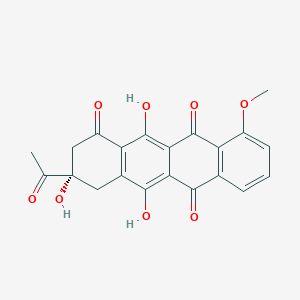
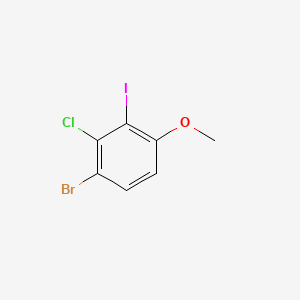
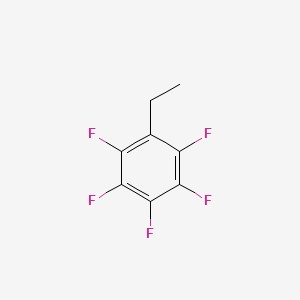


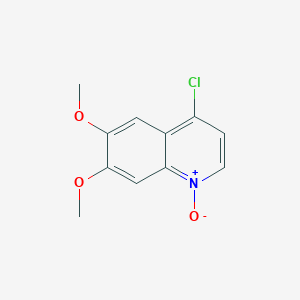

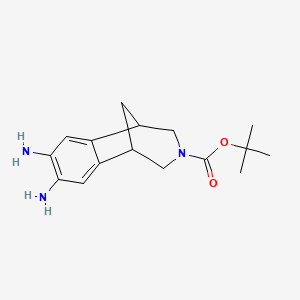
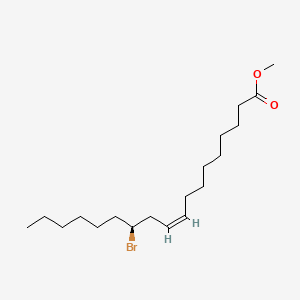

![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
